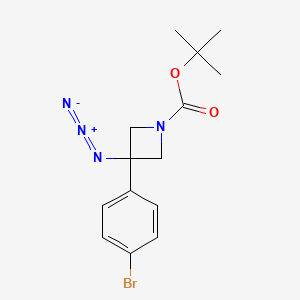

Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

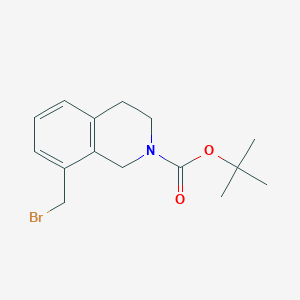

“Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, substituted with a tert-butyl carboxylate group, an azido group, and a 4-bromophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The azetidine ring provides a cyclic structure, the azido group could introduce some polarity, the bromophenyl group is a large, bulky group with a halogen, and the tert-butyl carboxylate is another large, polar group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The azido group is known to be quite reactive and can participate in various reactions such as the Staudinger reaction or Click Chemistry. The bromophenyl group could undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. It’s likely to be a solid under normal conditions, given the presence of the rigid azetidine ring and bulky substituents. The compound could have some solubility in polar solvents due to the azido and carboxylate groups .Scientific Research Applications

Synthesis of Morpholine Derivatives

Morpholine derivatives are synthesized using a novel protocol that involves electrophile-induced ring closure and nucleophilic displacement reactions. The synthesis showcases the utility of tert-butyl azetidine derivatives in creating complex morpholine structures, highlighting their potential in medicinal chemistry and drug design (D’hooghe et al., 2006).

Cycloaddition Reactions

Silylmethyl-substituted azetidine, analogous to tert-butyl azetidine derivatives, participates in cycloaddition reactions with nitriles and carbonyl substrates, leading to the formation of various heterocyclic compounds. These reactions demonstrate the reactivity of azetidine derivatives in synthesizing complex molecules, applicable in drug development and organic synthesis (Yadav & Sriramurthy, 2005).

Curtius Rearrangement for Boc-Protected Amines

The Curtius rearrangement process, facilitated by tert-butyl azetidine derivatives, enables the synthesis of tert-butyl carbamate with high yields. This method is significant for producing protected amines, which are crucial intermediates in pharmaceutical synthesis (Lebel & Leogane, 2005).

Synthesis of Bifunctional Azetidine Derivatives

Research outlines efficient synthetic routes to bifunctional tert-butyl azetidine derivatives, emphasizing their importance as precursors for further chemical transformations. These compounds provide access to novel chemical spaces, underscoring their utility in developing new therapeutic agents (Meyers et al., 2009).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, structurally related to tert-butyl azetidine derivatives, serve as versatile building blocks in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions. This research underscores the chemical's adaptability in creating diverse molecular structures (Jasch et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN4O2/c1-13(2,3)21-12(20)19-8-14(9-19,17-18-16)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWZPCGTUCRNAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate](/img/structure/B2846492.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2846500.png)

![N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2846506.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B2846509.png)

![diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate](/img/structure/B2846511.png)